molecular formula C24H20ClN3O2 B13706445 N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide

Cat. No.: B13706445
M. Wt: 417.9 g/mol
InChI Key: FXDVCRRMWKWKJK-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide is a complex organic compound with a molecular formula of C25H20ClN3O3 This compound is characterized by the presence of a chloro, cyano, and propionamido group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 3-chloro-4-cyanobenzyl chloride and aniline under basic conditions.

    Amidation: The intermediate is then subjected to amidation with propionyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation at the propionamido group to form corresponding oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxide derivatives.

Scientific Research Applications

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide
  • N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide

Uniqueness

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro, cyano, and propionamido groups allow for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-(propanoylamino)benzamide

InChI

InChI=1S/C24H20ClN3O2/c1-2-23(29)27-18-10-6-9-17(13-18)24(30)28-19-11-12-20(22(25)14-19)21(15-26)16-7-4-3-5-8-16/h3-14,21H,2H2,1H3,(H,27,29)(H,28,30)

InChI Key

FXDVCRRMWKWKJK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C(C#N)C3=CC=CC=C3)Cl

Origin of Product

United States

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